molecular formula C15H13ClO3 B12546565 3-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-7,8-diol CAS No. 143329-34-4

3-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-7,8-diol

Cat. No.: B12546565
CAS No.: 143329-34-4
M. Wt: 276.71 g/mol
InChI Key: BNPFXDSEKWHBCG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-7,8-diol is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-7,8-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl and benzopyran derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the production process and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-7,8-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-7,8-diol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-7,8-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Modulating Enzyme Activity: The compound may inhibit or activate enzymes involved in various metabolic pathways.

    Interacting with DNA/RNA: It can interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a similar core structure but different substituents, resulting in unique activities.

Uniqueness

3-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-7,8-diol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

CAS No.

143329-34-4

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-3,4-dihydro-2H-chromene-7,8-diol

InChI

InChI=1S/C15H13ClO3/c16-12-4-1-9(2-5-12)11-7-10-3-6-13(17)14(18)15(10)19-8-11/h1-6,11,17-18H,7-8H2

InChI Key

BNPFXDSEKWHBCG-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC(=C2O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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